4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid

Description

Chemical Identity and Nomenclature

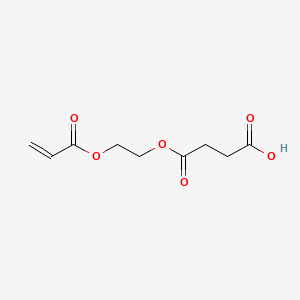

The chemical identity of this compound encompasses multiple recognized naming conventions and identification systems that reflect its complex structural characteristics. The compound is officially registered under Chemical Abstracts Service number 50940-49-3 and possesses the molecular formula C9H12O6 with a molecular weight of 216.19 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 4-[2-(Acryloyloxy)ethoxy]-4-oxobutanoic acid, which accurately describes its structural composition and functional group arrangement.

The compound's extensive nomenclature includes numerous synonyms that reflect different naming approaches and regional preferences. Among the most commonly used alternative names are monoacryloyloxyethyl succinate, 2-(Acryloyloxy)ethyl Hydrogen Succinate, and Succinic acid monoacryloyloxyethyl ester. Additional systematic names include mono(2-acryloyloxyethyl) succinate and butanedioic acid, mono[2-[(1-oxo-2-propenyl)oxy]ethyl] ester, each providing specific insights into the compound's structural organization and functional characteristics.

Table 1: Chemical Identification Data for this compound

The compound's structural representation through Simplified Molecular Input Line Entry System notation is C=CC(=O)OCCOC(=O)CCC(=O)O, which clearly delineates the arrangement of functional groups and chemical bonds. The International Chemical Identifier provides a standardized representation as InChI=1S/C9H12O6/c1-2-8(12)14-5-6-15-9(13)4-3-7(10)11/h2H,1,3-6H2,(H,10,11), offering precise structural information for database searches and chemical identification purposes.

Historical Development and Discovery

The historical development of this compound reflects the broader evolution of polymer chemistry and the increasing sophistication of synthetic organic chemistry methodologies. While specific details regarding the initial discovery and synthesis of this particular compound are not extensively documented in the available literature, its development can be understood within the context of advancing ester chemistry and the growing demand for bifunctional monomers in polymer applications. The compound emerged as part of the systematic exploration of acrylic acid derivatives and their potential applications in creating specialized polymeric materials.

The synthesis methodology for this compound involves the esterification of succinic acid derivatives with acrylic acid functionalities, representing an advancement in the controlled preparation of bifunctional chemical entities. Patent literature indicates that various synthetic approaches have been developed to optimize the production of related succinic acid esters, with particular attention to reaction conditions that maximize yield and purity. These synthetic developments have been driven by the increasing recognition of the compound's potential in polymer chemistry applications and the need for reliable, scalable production methods.

Research into the compound's polymerization behavior and applications has expanded significantly in recent decades, as evidenced by scientific publications documenting its use in specialized polymer synthesis. The development of stabilization techniques, particularly the use of monomethyl ether hydroquinone as a stabilizing agent, has been crucial in ensuring the compound's commercial viability and storage stability. This advancement represents a critical milestone in the compound's development, enabling widespread industrial application and research utilization.

Industrial and Academic Relevance

The industrial relevance of this compound stems from its exceptional versatility as a polymerizable monomer with additional functional capabilities. The compound's ability to undergo free radical polymerization while maintaining carboxylic acid functionality makes it particularly valuable in the production of specialized polymers and copolymers for various industrial applications. Its incorporation into polymer formulations enhances adhesion properties and provides flexibility characteristics that are essential in coatings, adhesives, and sealant applications.

In academic research contexts, this compound serves as a model system for studying bifunctional monomer behavior and the development of novel polymeric materials. Research investigations have focused on its polymerization kinetics, structural characterization of resulting polymers, and the optimization of reaction conditions for specific applications. The compound's well-defined structure and predictable reactivity make it an excellent candidate for fundamental studies in polymer chemistry and materials science.

Table 2: Physical and Chemical Properties of this compound

The compound's role in materials chemistry extends to its application in the synthesis of biodegradable polymers and environmentally sustainable materials. Research has demonstrated its potential in creating polymeric materials with controlled degradation properties, making it relevant to current sustainability initiatives in chemical manufacturing. The presence of both ester linkages and carboxylic acid groups provides multiple pathways for controlled degradation under specific environmental conditions.

Industrial applications of this compound include its use as a crosslinking agent in polymer formulations, where its bifunctional nature enables the formation of three-dimensional polymer networks with enhanced mechanical properties. The compound's reactivity profile allows for incorporation into various polymerization schemes, including thermal initiation, photopolymerization, and radical-mediated processes. These diverse reaction pathways provide manufacturers with flexibility in processing conditions and enable the development of specialized products tailored to specific performance requirements.

Properties

IUPAC Name |

4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-2-8(12)14-5-6-15-9(13)4-3-7(10)11/h2H,1,3-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDMJPAQQFSMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84579-32-8 | |

| Record name | Butanedioic acid, 1-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84579-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4044820 | |

| Record name | Acryloyloxyethyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butanedioic acid, 1-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

50940-49-3 | |

| Record name | Acryloyloxyethyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50940-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoacryloyloxyethyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050940493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 1-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acryloyloxyethyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 1-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOACRYLOYLOXYETHYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9AZV5U0FH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of 4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid typically involves the reaction of hydroxyl acrylate with maleic anhydride . The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Polymerization Reactions

The acrylate moiety facilitates polymerization via olefin metathesis and radical-initiated photopolymerization :

Acyclic Diene Metathesis (ADMET) Polymerization

-

Conditions :

-

Mechanism : Step-growth polymerization via terminal olefin metathesis.

-

Outcome :

Photopolymerization

-

Conditions :

-

Application : Produces crosslinked networks for emissive layers in organic electronics, with high film uniformity and stability .

Esterification and Functionalization

The carboxylic acid and hydroxyl groups enable esterification and conjugation:

Succinic Anhydride Esterification

-

Conditions :

-

Outcome :

PEG Conjugation

-

Conditions :

-

Outcome :

Cross-Coupling Reactions

The iodine substituent in related derivatives enables Heck coupling :

-

Conditions :

-

Substrate : Model compound (E)-methyl 11-(acryloyloxy)undec-2-enoate.

-

Outcome :

Acid-Driven Reactions

The keto-acid group participates in pH-responsive degradation:

-

Hydrolysis :

-

Conditions : Aqueous buffer (pH 5.0–7.4), 37°C.

-

Outcome : Cleavage of the ester linkage, releasing succinic acid and acrylate derivatives.

-

Table 2: Spectral Data for Key Intermediates

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| 4-(2-(4-Iodophenoxy)ethoxy)-4-oxobutanoic acid | 7.57–7.52 (Ar-H), 4.42–4.38 (-OCH₂-) | 63.12 (C-O), 28.99 (-COO-) |

| Poly(ε-caprolactone) derivative | 4.04 (-CH₂-OC(O)-), 1.69–1.55 (CH₂) | 173.2 (C=O), 64.8 (-OCH₂-) |

Scientific Research Applications

Chemical Properties and Structure

The compound features a molecular formula of and a molecular weight of approximately 216.19 g/mol. Its structure includes an acryloyloxy group and a 4-oxobutanoic acid moiety, which contribute to its reactivity and versatility in applications.

Polymer Chemistry

One of the primary applications of 4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid is in the field of polymer chemistry:

- Synthesis of Polymers : The compound acts as a divinyl monomer, allowing it to participate in polymerization reactions. It is particularly useful in creating UV-curable latex and advanced polymers that exhibit enhanced durability and specific optical characteristics. The polymerization process can be initiated through UV light or radical initiators, leading to the formation of cross-linked networks that enhance material properties .

- HPLC Analysis : The compound can be analyzed using high-performance liquid chromatography (HPLC), which enables researchers to isolate impurities and assess the purity of synthesized polymers. This method utilizes a mobile phase composed of acetonitrile and water, making it suitable for preparative separation and pharmacokinetic studies .

Materials Science

In materials science, this compound is recognized for its ability to form polymers with tailored properties:

- Development of New Materials : The compound's unique functional groups allow for the development of materials with specific mechanical and thermal properties. It can be utilized in coatings, adhesives, and other applications where enhanced performance is required .

- Biocompatibility : Modifications of this compound can lead to biocompatible materials suitable for medical applications. Its ability to interact with biological macromolecules opens avenues for creating drug delivery systems that leverage its polymerization capabilities.

Biological Research

While less common than its applications in polymer chemistry and materials science, this compound has potential uses in biological research:

- Drug Delivery Systems : The functional groups present in the compound can be modified to enhance its compatibility with biological systems. This makes it a candidate for drug delivery formulations where controlled release is essential .

- Biochemical Assays : The compound may also serve as a component in biochemical assays, where its reactivity can facilitate interactions with proteins or nucleic acids, potentially leading to novel diagnostic tools or therapeutic strategies.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound across different fields:

Mechanism of Action

The primary mechanism of action for 4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid involves its polymerization capabilities. The acryloyloxy group can form cross-linked networks under UV light or in the presence of radical initiators, leading to the formation of durable polymers . The oxobutanoic acid moiety can also participate in various chemical reactions, further enhancing the compound’s versatility.

Comparison with Similar Compounds

Methacryloyl Analogs

4-(2-(Methacryloyloxy)ethoxy)-4-oxobutanoic acid (CAS: 20882-04-6)

Allyl and Vinyl Ether Derivatives

4-(Allyloxy)-4-oxobutanoic acid (CAS: N/A)

- Structure : Replaces acryloyl with allyl ether (C₇H₁₀O₄, MW: 158.15).

- Properties :

4-Oxo-4-(vinyloxy)butanoic acid (CAS: N/A)

Non-Polymerizable Esters

4-Methoxy-4-oxobutanoic acid (S8 in )

- Structure : Simple methyl ester (C₅H₈O₄, MW: 132.11).

- Properties: Synthetic Yield: 67% via succinylation of methanol, lower than acryloyl analogs (75–98%) due to reduced steric demand . Applications: Lacks polymerizability; used as a hydrolyzable linker in prodrugs.

Data Tables

Table 1: Structural and Thermal Comparison

Key Research Findings

- Thermal Behavior : Acryloyl derivatives decompose via β-hydrogen scission, forming vinyl-terminated oligomers, while methacryloyl analogs show residual crystallinity due to steric stabilization .

- Biological Interactions : The acryloyl derivative is a shared metabolite in nematode and bacterial galls, suggesting a role in plant-pathogen interactions .

- Synthetic Efficiency : Acryloyl esters achieve higher yields (>75%) compared to methoxy analogs (67%), attributed to favorable reaction kinetics .

Biological Activity

4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid, also known as monoacryloyloxyethyl succinate, is a compound that has garnered attention for its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, research findings, and relevant case studies.

- Molecular Formula : C9H12O4

- Molecular Weight : 172.19 g/mol

- CAS Number : 50940-49-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The acrylate group allows for potential polymerization reactions, which can influence cellular processes. Its structure suggests that it may act as a modulator of enzyme activity and may participate in metabolic pathways.

Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

- Anticancer Potential : Research has suggested that this compound may inhibit cancer cell proliferation. In vitro studies have shown promising results against cell lines such as HCT116 (colon cancer) and Panc-1 (pancreatic cancer), with IC50 values indicating significant cytotoxic effects.

- Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes involved in metabolic pathways, potentially altering the metabolism of cells.

Research Findings and Case Studies

A review of the literature reveals several key studies focusing on the biological activity of this compound:

Case Study 1: Antimicrobial Effects

In a study examining the antimicrobial properties of various acrylate derivatives, this compound was tested against common pathogens. The results demonstrated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A separate investigation utilized the MTT assay to assess the cytotoxic effects of this compound on cancer cell lines. The study found that concentrations above a certain threshold resulted in reduced cell viability, indicating its potential as a chemotherapeutic agent.

Safety and Toxicity

While promising, it is essential to consider the safety profile of this compound. Toxicological assessments are necessary to evaluate its safety for potential therapeutic use. Current data suggest moderate toxicity levels; however, further studies are required to establish comprehensive safety parameters.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid, and how can purity be ensured?

- Methodological Answer: The compound is synthesized via esterification of succinic anhydride with 2-hydroxyethyl acrylate under controlled conditions. A typical protocol involves reacting equimolar amounts of the reagents in anhydrous dichloromethane with a catalytic amount of 4-dimethylaminopyridine (DMAP) at room temperature for 12–24 hours. Purification is achieved via recrystallization (e.g., using ethyl acetate/hexane) or silica gel chromatography. Purity is confirmed by ¹H NMR (e.g., δ 2.60–2.80 for CH₂ groups, δ 5.80–6.40 for acryloyl protons) and HPLC analysis (>98% purity) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Key signals include δ 2.60–2.80 (m, CH₂ groups in succinate), δ 4.30–4.50 (m, -OCH₂CH₂O-), δ 5.80–6.40 (acryloyl protons).

- Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., [M-H]⁻ at m/z 215.2).

- HPLC: Reverse-phase C18 column with UV detection (λ = 210 nm) ensures purity.

- Note: Residual methanol must be removed via vacuum drying, as traces can interfere with NMR analysis .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Stabilize with MEHQ (100–200 ppm) to prevent radical polymerization during storage.

- Dispose of waste via approved hazardous chemical protocols, as acryloyl derivatives are reactive and potentially toxic .

Advanced Research Questions

Q. How does the acryloyl group influence reactivity in Michael addition or radical polymerization reactions?

- Methodological Answer: The acryloyl moiety acts as a Michael acceptor, enabling thiol-ene "click" reactions with nucleophiles (e.g., thiols, amines). For polymerization, initiate with azobisisobutyronitrile (AIBN) at 60–70°C under inert atmosphere. Monitor kinetics via FT-IR (disappearance of C=C peak at ~1630 cm⁻¹) or gel permeation chromatography (GPC) for molecular weight distribution. Compare reactivity with methacryloyl analogs, which exhibit slower kinetics due to steric hindrance .

Q. What strategies mitigate side reactions (e.g., premature polymerization) during its use in polymer synthesis?

- Methodological Answer:

- Add radical inhibitors (e.g., MEHQ, hydroquinone) at 0.1–0.3 wt%.

- Conduct reactions under nitrogen/argon to exclude oxygen, a known polymerization initiator.

- Optimize temperature: Lower temperatures (<50°C) reduce unintended radical formation.

- Validate monomer integrity pre-reaction via ¹H NMR .

Q. How do structural modifications of the 4-oxobutanoic acid core affect biological activity (e.g., enzyme inhibition)?

- Methodological Answer:

- Introduce substituents (e.g., aryl, thiazole) via Friedel-Crafts acylation or Michael addition to alter steric/electronic properties.

- Test inhibitory activity against target enzymes (e.g., cyclooxygenase, kynurenine-3-hydroxylase) using in vitro assays (IC₅₀ determination). For example, 4-oxo-4-arylbutanoic acid derivatives show COX-2 selectivity when para-substituted with electron-withdrawing groups .

Q. How can researchers address contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer:

- Optimize Reaction Conditions: Screen solvents (DMF vs. THF), catalysts (DMAP vs. H₂SO₄), and stoichiometry.

- Scale Effects: Pilot small-scale reactions (1–5 mmol) before scaling up. Continuous flow reactors improve yield consistency.

- Analytical Validation: Use LC-MS to detect side products (e.g., diesters from over-esterification). Reproducibility is enhanced by detailed protocols (e.g., drying agents, inert atmosphere) .

Q. What role does this compound play in designing stimuli-responsive biomaterials?

- Methodological Answer:

- As a crosslinker in hydrogels, its acryloyl group enables UV/redox-triggered polymerization.

- Functionalize with PEG-diacrylate for biocompatible scaffolds. Characterize swelling ratios and mechanical properties (DSC, rheometry).

- Applications include drug delivery (pH-responsive release) or tissue engineering (cell adhesion studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.